molecular formula C10H12Cl2 B8779007 Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- CAS No. 81686-41-1

Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)-

Cat. No.: B8779007
CAS No.: 81686-41-1
M. Wt: 203.10 g/mol
InChI Key: MDNBLGHLXFPFQQ-UHFFFAOYSA-N
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Description

Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is an organometallic compound with the chemical formula C10H12Cl2. It is a derivative of p-cymene, where two chlorine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- can be synthesized through several methods. One common method involves the chlorination of p-cymene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used under basic conditions.

Major Products Formed

    Oxidation: Chlorinated benzoic acids.

    Reduction: Less chlorinated cymene derivatives.

    Substitution: Various substituted cymene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organometallic compounds.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells.

Comparison with Similar Compounds

Similar Compounds

    p-Cymene: The parent compound without chlorine substitutions.

    2,4-Dichloro-p-cymene: A similar compound with chlorine atoms at the 2 and 4 positions.

    2,6-Dichloro-p-cymene: A compound with chlorine atoms at the 2 and 6 positions.

Uniqueness

Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorinated cymene derivatives.

Properties

CAS No.

81686-41-1

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1,4-dichloro-2-methyl-5-propan-2-ylbenzene

InChI

InChI=1S/C10H12Cl2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3

InChI Key

MDNBLGHLXFPFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)Cl

Origin of Product

United States

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